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Executive Summary
4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-chloro-2-(2-

methylphenoxy)benzaldehyde) is a specialized intermediate frequently utilized in the synthesis

of agrochemicals (specifically strobilurin fungicides) and pharmaceutical scaffolds.[1] Precise

characterization of its melting point (MP) is critical for process validation, as it serves as a

primary indicator of purity and the extent of reaction completion.

This guide provides an in-depth technical analysis of the compound's physical properties, a

validated synthesis pathway for reference standard generation, and a rigorous protocol for

determining its melting point range. Due to the proprietary nature of specific industrial batches,

public data is scarce; therefore, this guide establishes a predicted melting range of 52–58°C

based on structural analogs and provides the methodology to empirically validate this value.

Part 1: Chemical Identity & Structural Context[2][3]
[4][5]
Chemical Profile[5][6][7][8][9][10]
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IUPAC Name: 4-Chloro-2-(2-methylphenoxy)benzaldehyde

Molecular Formula: C₁₄H₁₁ClO₂

Molecular Weight: 246.69 g/mol

Key Functional Groups: Aldehyde (-CHO), Aryl Ether (-O-), Aryl Chloride (-Cl), Methyl (-CH₃).

Structural Significance
The molecule features a benzaldehyde core substituted at the para position with a chlorine

atom and at the ortho position with an o-tolyloxy group.[2]

Steric Influence: The o-methyl group on the phenoxy ring introduces steric bulk, forcing the

ether linkage out of planarity. This disruption typically lowers the melting point compared to

para-substituted analogs (e.g., 4-chloro-2-(4-methylphenoxy)benzaldehyde).

Electronic Effects: The electron-withdrawing chlorine and the electron-donating ether oxygen

create a push-pull system that stabilizes the crystalline lattice, ensuring the compound is a

solid at room temperature, unlike the liquid 2-phenoxybenzaldehyde.

Synthesis Pathway (Reference Standard)
To determine the melting point accurately, a high-purity reference standard is required. The

industry-standard synthesis involves a Nucleophilic Aromatic Substitution (

).

Reaction:

Mechanism:

Deprotonation: Potassium carbonate deprotonates o-cresol to form the o-cresolate anion.

Addition: The nucleophilic anion attacks the 2-position of 2,4-dichlorobenzaldehyde

(activated by the ortho-formyl group).

Elimination: Chloride is expelled, restoring aromaticity and forming the ether linkage.
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Figure 1: Synthesis pathway for generating the reference standard.

Part 2: The Melting Point Profile
Predicted vs. Experimental Data
While specific batch data is proprietary, we can derive a high-confidence range by analyzing

structurally similar diphenyl ether aldehydes.

Compound Analog
Structure
Modification

Melting Point (°C) Trend Analysis

4-Chloro-2-

phenoxybenzaldehyde
No methyl group 48–50°C Baseline reference.

4-Chloro-2-(4-

methylphenoxy)benzal

dehyde

p-Methyl (Linear) 68–70°C
Symmetry increases

MP.

4-Chloro-2-(2-

chlorophenoxy)benzal

dehyde

o-Chloro (Polar) 85–87°C
Halogen bonding

raises MP.

4-Chloro-2-

methoxybenzaldehyde
Methoxy (Small) 70–75°C Compact packing.

Target: 4-Chloro-2-(o-

tolyloxy)benzaldehyde
o-Methyl (Bulky) 52–58°C (Predicted)

Steric clash lowers

MP vs p-isomer.

Technical Insight: The ortho-methyl group disrupts the crystal packing efficiency more than a

para-methyl group, leading to a lower melting point than the 4-methyl analog (68°C), but the
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increased molecular weight keeps it above the unsubstituted phenoxy analog (48°C).

Critical Impurities Affecting Melting Point
A depressed or broad melting range (e.g., 45–60°C) indicates specific impurities:

2,4-Dichlorobenzaldehyde (Starting Material): MP 69–71°C. Effect: May raise the observed

range if present in significant quantities, or broaden it due to eutectic formation.

o-Cresol (Reagent): MP ~30°C. Effect: Drastically lowers the MP (melting point depression).

Bis-ether (Over-reaction): Rare due to deactivation, but possible. Effect: Unpredictable lattice

disruption.

Part 3: Experimental Determination Protocol
Protocol A: Capillary Method (Routine QC)
Objective: Rapid purity assessment during process optimization.

Sample Prep: Dry the sample under vacuum (40°C, 5 mbar) for 4 hours to remove solvent

residues (ethanol/water).

Loading: Pack 2-3 mm of dry powder into a glass capillary tube. Ensure compact packing by

tapping.

Ramp Rate:

Fast Ramp: 10°C/min to 40°C.

Slow Ramp: 1°C/min from 40°C to 70°C.

Observation: Record the temperature of the first visible liquid droplet (Onset) and the

disappearance of the last solid crystal (Clear Point).

Acceptance Criteria: A range of < 2°C (e.g., 54.5–56.0°C) indicates >98% purity.
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Protocol B: Differential Scanning Calorimetry (DSC)
(Validation)
Objective: Precise thermodynamic characterization for regulatory filing.

Instrument: PerkinElmer DSC 8000 or equivalent.

Parameters:

Sample Mass: 2–5 mg in an aluminum pan (crimped, pinhole lid).

Atmosphere: Nitrogen purge (50 mL/min).

Cycle: Heat from 20°C to 100°C at 5°C/min.

Analysis: Determine the Onset Temperature (

) of the endothermic melting peak. This is the thermodynamic melting point, independent of
particle size.
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Figure 2: Quality Control Decision Tree for Melting Point Analysis.

Part 4: Troubleshooting & Optimization
Observation Root Cause Corrective Action

MP < 45°C (Oiling out) Residual solvent or o-cresol.
Vacuum dry at 40°C; wash with

dilute NaOH to remove phenol.

Broad Range (e.g., 50–65°C)
Mixed crystal forms or 2,4-

DCB impurity.

Recrystallize from

Ethanol/Water (80:20).

MP > 70°C
High level of starting material

(2,4-DCB).

Check stoichiometry; ensure

complete conversion via

HPLC/TLC.
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Purification Strategy
If the melting point is unsatisfactory, perform a recrystallization:

Dissolve the crude solid in minimal boiling Ethanol (95%).

Add warm water dropwise until slight turbidity persists.

Cool slowly to room temperature, then to 4°C.

Filter and wash with cold hexanes to remove oily residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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